Esculin sesquihydrate

Description

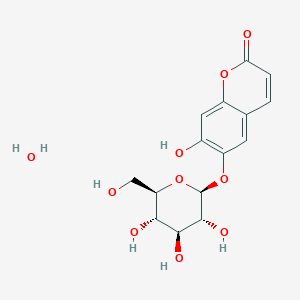

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H16O9.3H2O/c2*16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17;;;/h2*1-4,10,12-17,19-21H,5H2;3*1H2/t2*10-,12-,13+,14-,15-;;;/m11.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMHQDJZWHRZPO-HPPUHPNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66778-17-4 | |

| Record name | Esculin sesquihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066778174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESCULIN SESQUIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP6AL93RDW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Esculin Sesquihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculin sesquihydrate, a coumarin glucoside found in various plants, has demonstrated significant pharmacological potential, primarily attributed to its potent anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of this compound. It delves into the key signaling pathways modulated by this compound, presents quantitative data on its efficacy, and offers detailed experimental protocols for in vitro and in vivo validation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Core Mechanism of Action: A Dual Approach of Anti-inflammatory and Antioxidant Effects

The primary mechanism of action of this compound revolves around its ability to mitigate inflammation and combat oxidative stress. These two interconnected physiological processes are central to the pathogenesis of numerous diseases. This compound exerts its effects through the modulation of critical intracellular signaling pathways, leading to a reduction in pro-inflammatory mediators and an enhancement of the cellular antioxidant defense systems.

Anti-inflammatory Activity

This compound's anti-inflammatory effects are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

Inhibition of the NF-κB Pathway: The NF-κB signaling cascade is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes. Esculin has been shown to inhibit the activation of the NF-κB pathway.[1] In lipopolysaccharide (LPS)-stimulated macrophages, esculin treatment leads to a significant reduction in the production of nitric oxide (NO) by inhibiting NF-κB activation.[2] Furthermore, in animal models of endotoxin shock, esculin pretreatment markedly inhibits the LPS-induced increase of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in various tissues by diminishing the protein expression of the NF-κB p65 subunit.[2] In a model of osteoarthritis, Esculin was found to bind to Sirt1, which in turn inhibits the activity of the NF-κB mechanism, leading to the suppression of inflammation and extracellular matrix degradation in chondrocytes.[1]

-

Modulation of the MAPK Pathway: The MAPK pathway, comprising kinases such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to a variety of stimuli, including inflammation. Esculin has been demonstrated to inhibit the activation of the MAPK pathway in response to inflammatory stimuli.[3] Specifically, it has been shown to significantly inhibit the LPS-induced activation of p38, JNK, and ERK1/2 in peritoneal macrophages, leading to a reduction in the production of TNF-α and IL-6.[3]

Antioxidant Activity

This compound's antioxidant properties are manifested through two principal mechanisms: direct free radical scavenging and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

-

Direct Free Radical Scavenging: Esculin has been shown to possess efficient free radical scavenging capabilities.[4] Studies have demonstrated its ability to scavenge various free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[4]

-

Activation of the Nrf2 Pathway: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive through its interaction with Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like esculin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in an increased synthesis of protective enzymes such as Superoxide Dismutase (SOD) and Glutathione (GSH).[4]

Quantitative Data on Efficacy

The following tables summarize the quantitative data on the anti-inflammatory and antioxidant efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of Esculin

| Assay | Model System | Parameter | Result | Reference |

| Anti-inflammatory | ||||

| NO Production | LPS-stimulated RAW 264.7 macrophages | IC50 | Not explicitly stated, but significant inhibition observed. | [2] |

| TNF-α Production | LPS-stimulated mouse peritoneal macrophages | - | Reduced by Esculin (1 µg - 1 mg). | [3] |

| IL-6 Production | LPS-stimulated mouse peritoneal macrophages | - | Reduced by Esculin (1 µg - 1 mg). | [3] |

| Antioxidant | ||||

| DPPH Radical Scavenging | Cell-free assay | EC50 | 0.141 µM | [4] |

| Superoxide Radical (O2•-) Scavenging | Cell-free assay | SC50 | 69.27 µg/ml | [4] |

| Nitric Oxide Radical (NO•) Scavenging | Cell-free assay | SC50 | 8.56 µg/ml | [4] |

Table 2: In Vivo Anti-inflammatory and Antioxidant Activity of Esculin

| Model | Animal | Dosage | Effect | Reference |

| Anti-inflammatory | ||||

| Xylene-induced ear edema | Rat | 5-20 mg/kg | Attenuated edema | [3] |

| Carrageenan-induced paw edema | Rat | 5-20 mg/kg | Attenuated edema | [3] |

| Carrageenan-induced pleurisy | Mouse | 5-20 mg/kg | Attenuated pleurisy | [3] |

| LPS-induced endotoxin shock | Mouse | Not specified | Improved survival rate, reduced TNF-α and IL-6 | [2] |

| DSS-induced colitis | Mouse | 5-50 mg/kg | Downregulated IL-1β and TNF-α | [4] |

| Ethanol-induced gastric injury | Mouse | 5-20 mg/kg | Downregulated NO, TNF-α, and IL-6 | [4] |

| LPS/D-galactosamine-induced acute liver injury | Mouse | 10-40 mg/kg | Reduced TNF-α and IL-1β | [4] |

| LPS-induced acute kidney injury | Mouse | 25-100 mg/kg | Downregulated IL-1β, IL-6, TNF-α, MCP-1, and ICAM-1 | [4] |

| Antioxidant | ||||

| Streptozotocin-induced diabetic mice | Mouse | 40 mg/kg | Increased activities of glutathione peroxidase, SOD, and catalase | [5] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: Esculin's inhibition of NF-κB and MAPK pathways.

Caption: Esculin's activation of the Nrf2 antioxidant pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to study the mechanism of action of this compound.

In Vitro Anti-inflammatory Assay: LPS-Stimulated Macrophages

This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using Lipopolysaccharide (LPS) and the subsequent assessment of the anti-inflammatory effects of this compound.

-

Cell Culture:

-

Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

-

Experimental Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

-

The following day, remove the culture medium.

-

Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours). A control group without LPS stimulation should be included.

-

-

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways (e.g., phosphorylated IκBα, p65, p38, JNK, ERK).

-

Caption: Workflow for in vitro anti-inflammatory assay.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol details the induction of acute inflammation in a rat model using carrageenan and the evaluation of the anti-inflammatory potential of this compound.

-

Animals:

-

Use male Wistar rats (or a similar appropriate strain) weighing approximately 180-220 g.

-

Acclimatize the animals for at least one week before the experiment.

-

-

Experimental Procedure:

-

Administer this compound (e.g., 5, 10, 20 mg/kg) orally or via intraperitoneal injection. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

-

After a specific time (e.g., 30-60 minutes) following the treatment, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume of each rat immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

-

-

Biochemical Analysis:

-

At the end of the experiment, euthanize the animals and collect paw tissue and blood samples.

-

Homogenize the paw tissue to measure the levels of inflammatory mediators (e.g., TNF-α, IL-6) and the activity of antioxidant enzymes (e.g., SOD, GSH).

-

Caption: Workflow for in vivo carrageenan-induced paw edema assay.

Measurement of Antioxidant Enzyme Activity

This section outlines the general principles for measuring the activity of key antioxidant enzymes, SOD and GSH, in tissue homogenates.

-

Tissue Preparation:

-

Homogenize the collected tissue samples in an appropriate ice-cold buffer.

-

Centrifuge the homogenate to obtain the supernatant, which will be used for the enzyme activity assays.

-

-

Superoxide Dismutase (SOD) Activity Assay:

-

This assay is typically based on the inhibition of the reduction of a chromogenic substrate (e.g., nitroblue tetrazolium) by superoxide radicals generated by a xanthine/xanthine oxidase system. The degree of inhibition is proportional to the SOD activity. Commercially available kits are widely used for this purpose.

-

-

Glutathione (GSH) Level and Glutathione Peroxidase (GPx) Activity Assay:

-

GSH levels can be measured using a colorimetric assay based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

GPx activity is often determined by a coupled enzyme assay that measures the rate of NADPH oxidation.

-

Conclusion

This compound exhibits a multifaceted mechanism of action centered on its potent anti-inflammatory and antioxidant properties. Its ability to modulate key signaling pathways, including NF-κB, MAPK, and Nrf2, underscores its therapeutic potential for a wide range of diseases characterized by inflammation and oxidative stress. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a promising therapeutic agent. This document serves as a comprehensive resource for scientists and researchers dedicated to advancing the understanding and application of this natural compound in modern medicine.

References

- 1. Esculin Alleviates Osteoarthritis Progression Through the Sirt1/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Esculin attenuates endotoxin shock induced by lipopolysaccharide in mouse and NO production in vitro through inhibition of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological activities of esculin and esculetin: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Esculin Sesquihydrate: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculin sesquihydrate is a coumarin glycoside, a naturally occurring compound found in various plants, most notably the horse chestnut (Aesculus hippocastanum). It is the 6-O-β-D-glucoside of esculetin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of this compound, with a focus on its antioxidant and anti-inflammatory effects. Detailed experimental protocols and visual representations of its mechanisms of action are included to support research and development endeavors.

Chemical Structure and Identification

This compound is characterized by a coumarin core linked to a glucose molecule, with one and a half water molecules of hydration.[1][2]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | bis(7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one);trihydrate[3] |

| CAS Number | 66778-17-4[1][2][4] |

| Chemical Formula | C₁₅H₁₆O₉·1.5H₂O[2][5][6] or C₃₀H₃₈O₂₁ (dimer form)[3][7][8] |

| Molecular Weight | 367.31 g/mol [2][4][6][9] |

| Synonyms | 6,7-Dihydroxycoumarin 6-glucoside sesquihydrate, Aesculinum, Esculoside[1][2][6][9][10] |

Physicochemical Properties

This compound presents as a white to off-white crystalline powder.[1][6] It is known to be hygroscopic and sensitive to air and light.[1][10]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white crystalline powder[1][6] |

| Melting Point | 195 - 206 °C[11][5][6][9][10] |

| Solubility | Slightly soluble in water.[11][9][10][12] Soluble in hot water, methanol, ethanol, DMSO, acetone, chloroform, and dichloromethane.[7][12] A specific solubility in hot methanol is reported as 50 mg/mL.[11][10][12] |

| Stability | Stable under normal conditions.[9] It is hygroscopic and should be protected from air and moisture.[9][10] |

| Optical Rotation | [α]20/D = -88° to -84° (c=2.4 in 50% Dioxane, calculated on anhydrous substance)[5][13] |

Biological Activities and Signaling Pathways

This compound exhibits a wide range of pharmacological activities, with its antioxidant and anti-inflammatory properties being the most prominent.[1][5][14][15][16]

Antioxidant Activity

Esculin is a potent antioxidant capable of scavenging free radicals.[15] Its antioxidant effects are also attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT).[15][16][17]

Anti-inflammatory Activity

The anti-inflammatory effects of esculin are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[15][16][18][19] By inhibiting these pathways, esculin reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[15][16]

Caption: Inhibition of the NF-κB Signaling Pathway by Esculin.

Caption: Inhibition of the MAPK Signaling Pathway by Esculin.

Other Pharmacological Activities

Beyond its well-documented antioxidant and anti-inflammatory roles, this compound has been investigated for a variety of other therapeutic applications. These include anti-diabetic, anti-cancer, anti-bacterial, anti-viral, neuroprotective, and anti-thrombotic effects.[15]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is adapted for the determination of esculin in biological matrices.

-

Instrumentation: HPLC system with UV detection.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of solvent A (0.075% acetic acid in water) and solvent B (90% acetonitrile in solvent A).

-

0-15 min: 8% B

-

15-21 min: Gradient to 70% B

-

21-30 min: Re-equilibration to 8% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 338 nm.

-

Sample Preparation (Plasma):

-

Spike plasma samples with an internal standard (e.g., chrysin).

-

Perform solid-phase extraction (SPE) using an appropriate cartridge.

-

Wash the cartridge with 0.1% acetic acid.

-

Elute the analyte with methanol.

-

Evaporate the eluent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase composition.

-

Inject into the HPLC system.

-

Caption: HPLC Analysis Workflow for Esculin Quantification.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol).

-

This compound standards of varying concentrations in methanol.

-

Methanol (as a blank).

-

A known antioxidant standard (e.g., ascorbic acid).

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add a specific volume of the DPPH solution to each well.

-

Add an equal volume of the this compound dilutions, blank, or standard to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The EC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration. A study has reported an EC₅₀ of 0.141 μM for esculin.[6]

-

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol assesses the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture: Culture RAW 264.7 macrophages in appropriate media and conditions.

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells with LPS).

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at approximately 540 nm.

-

-

Calculation:

-

Determine the concentration of nitrite from a standard curve of sodium nitrite.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

Conclusion

This compound is a bioactive coumarin glycoside with well-defined chemical and physical properties. Its significant antioxidant and anti-inflammatory activities, mediated through the modulation of the Nrf2, NF-κB, and MAPK signaling pathways, make it a compound of great interest for pharmaceutical and nutraceutical applications. The experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this promising natural product.

References

- 1. Esculin | C15H16O9 | CID 5281417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Esculin [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. mzCloud – Esculin [mzcloud.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological activities of esculin and esculetin: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS:66778-17-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C30H38O21 | CID 131675424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC Determination of Esculin and Esculetin in Rat Plasma for Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. ESCULIN | 66778-17-4 [chemicalbook.com]

- 17. エスクリン 水和物 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

Esculin Sesquihydrate: A Comprehensive Technical Guide on its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculin sesquihydrate, a coumarin glucoside naturally found in various plants, including the horse chestnut tree (Aesculus hippocastanum) and the Chinese ash (Fraxinus chinensis), has garnered significant scientific interest for its potent antioxidant properties.[1][2][3][4] This technical guide provides an in-depth overview of the antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through a multi-faceted approach, which includes direct scavenging of free radicals and modulation of endogenous antioxidant defense systems.

Direct Free Radical Scavenging Activity

Esculin has demonstrated significant efficacy in neutralizing a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5] Its chemical structure, rich in hydroxyl groups, enables it to donate hydrogen atoms to unstable radicals, thereby stabilizing them and terminating damaging chain reactions.

Modulation of Endogenous Antioxidant Enzymes

Beyond direct scavenging, esculin plays a crucial role in upregulating the expression and activity of key antioxidant enzymes within the body.[6] This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5]

Quantitative Antioxidant Data

The antioxidant capacity of esculin has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings for easy comparison.

Table 1: In Vitro Free Radical Scavenging Activity of Esculin

| Radical Scavenged | Assay | SC₅₀/EC₅₀ Value | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | DPPH Assay | 0.141 µM (EC₅₀) | [5][7][8] |

| Superoxide Anion (O₂•⁻) | NBT Assay | 69.27 µg/mL (SC₅₀) | [5] |

| Nitric Oxide (NO•) | Griess Assay | 8.56 µg/mL (SC₅₀) | [5] |

SC₅₀ (Median Scavenging Concentration) and EC₅₀ (Median Effective Concentration) values represent the concentration of esculin required to scavenge 50% of the respective free radicals.

Table 2: In Vivo Effects of Esculin on Antioxidant Enzyme Activity and Markers of Oxidative Stress

| Animal Model | Tissue | Treatment | Effect on Antioxidant Enzymes/Markers | Reference |

| Aflatoxin B-1-induced nephrotoxicity mice | Kidney | 150 mg/kg esculin | ↑ SOD, GR, CAT expression | [7] |

| Streptozotocin-induced type 2 diabetic mice | Pancreas | 10-50 mg/kg esculin | ↑ GPx, SOD, CAT expression | [7] |

| Ethanol-induced gastric mucosal injury rats | Stomach | 12.5-50 mg/kg esculin | ↑ SOD levels, ↓ MDA levels | [7] |

| Adjuvant-induced arthritis rats | - | 10-40 mg/kg esculin | ↑ GPx expression | [7] |

| Lipopolysaccharide/D-galactosamine-induced acute liver injury mice | Liver | 10-40 mg/kg esculin | ↑ HO-1 expression, ↓ MDA content | [7] |

↑ indicates an increase, while ↓ indicates a decrease in the respective enzyme activity or marker level. SOD: Superoxide Dismutase, GR: Glutathione Reductase, CAT: Catalase, GPx: Glutathione Peroxidase, HO-1: Heme Oxygenase-1, MDA: Malondialdehyde.

Signaling Pathway

Nrf2 Signaling Pathway Activation

The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Esculin has been shown to disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[5] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, thereby upregulating their expression. These genes encode for a suite of protective enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Heme Oxygenase-1 (HO-1).[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of esculin's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Workflow:

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a dark container to prevent degradation.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the esculin solution to different wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.

-

For the blank, use 200 µL of the solvent.

-

-

Incubation and Measurement:

-

Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of esculin that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of esculin.

-

Superoxide Anion (O₂•⁻) Scavenging Assay (NBT Method)

This assay is based on the ability of an antioxidant to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in a non-enzymatic system.

Procedure:

-

Preparation of Reagents:

-

Prepare solutions of esculin at various concentrations.

-

Prepare a 156 µM NBT solution in 100 mM phosphate buffer (pH 7.4).

-

Prepare a 468 µM NADH solution in 100 mM phosphate buffer (pH 7.4).

-

Prepare a 60 µM phenazine methosulfate (PMS) solution in 100 mM phosphate buffer (pH 7.4).

-

-

Assay Procedure:

-

In a reaction tube, mix 1 mL of the esculin solution, 0.5 mL of the NBT solution, and 0.5 mL of the NADH solution.

-

Initiate the reaction by adding 0.5 mL of the PMS solution.

-

-

Incubation and Measurement:

-

Incubate the mixture at room temperature for 5 minutes.

-

Measure the absorbance at 560 nm.

-

-

Calculation:

-

The percentage of superoxide radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without esculin) and A_sample is the absorbance of the sample.

-

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Procedure:

-

Sample Preparation (e.g., Tissue Homogenate):

-

Homogenize the tissue sample in an appropriate buffer (e.g., ice-cold 1.15% KCl).

-

Centrifuge the homogenate and collect the supernatant.

-

-

Assay Procedure:

-

To the supernatant, add a solution of TBA and trichloroacetic acid (TCA).

-

Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to allow the reaction between MDA and TBA to occur.

-

Cool the samples and centrifuge to pellet any precipitate.

-

-

Measurement:

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Calculation:

-

The concentration of MDA is calculated using the molar extinction coefficient of the MDA-TBA complex (1.56 x 10⁵ M⁻¹ cm⁻¹). The results are typically expressed as nmol of MDA per mg of protein.

-

Measurement of Antioxidant Enzyme Activity

Superoxide Dismutase (SOD) Activity: SOD activity is often measured by its ability to inhibit the autoxidation of pyrogallol or the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine/xanthine oxidase system. The absorbance is typically measured in the visible range (e.g., 420 nm for pyrogallol autoxidation or 560 nm for NBT reduction).

Catalase (CAT) Activity: CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂). The decrease in absorbance at 240 nm due to H₂O₂ consumption is measured over time.

Glutathione Peroxidase (GPx) Activity: GPx activity is assayed by a coupled reaction in which glutathione reductase (GR) and NADPH are used. The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.

Conclusion

This compound is a promising natural antioxidant with a well-documented ability to scavenge free radicals and enhance the endogenous antioxidant defense system through the activation of the Nrf2 signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of esculin in preventing and treating diseases associated with oxidative stress. Future studies should focus on its bioavailability, pharmacokinetics, and efficacy in clinical settings to fully realize its potential as a natural therapeutic agent.

References

- 1. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 2. Measurement of MnSOD and CuZnSOD activity in mammalian tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological activities of esculin and esculetin: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

The Role of Esculin Sesquihydrate in the Inhibition of Carcinogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculin sesquihydrate, a coumarin glucoside found in various plants, and its aglycone metabolite, esculetin, have garnered significant attention for their potential anti-carcinogenic properties. This technical guide provides a comprehensive overview of the current understanding of esculin's role in inhibiting carcinogenesis, with a focus on its mechanisms of action, effects on key signaling pathways, and supporting experimental data. Detailed protocols for essential in vitro and in vivo assays are provided to facilitate further research in this promising area of cancer drug discovery. While much of the existing research has focused on esculetin, this guide will distinguish the findings for both compounds where possible and highlight the therapeutic potential of the parent compound, esculin.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic strategies. Natural products have historically been a rich source of anti-cancer agents, and coumarin derivatives are among the compounds that have shown significant promise. Esculin (6,7-dihydroxycoumarin-6-O-glucoside) is a naturally occurring coumarin glycoside.[1] Pharmacokinetic studies indicate that esculin can be rapidly distributed throughout the body, although it undergoes a significant first-pass effect.[1] Its aglycone, esculetin, is the subject of much of the mechanistic research into its anti-cancer effects.[2][3] This guide will synthesize the available data on both esculin and esculetin to provide a thorough understanding of their potential in oncology.

Mechanisms of Anti-Carcinogenic Action

The anti-cancer effects of esculin and esculetin are multi-faceted, primarily involving the induction of apoptosis and cell cycle arrest in cancer cells. These compounds have been shown to selectively target cancer cells while exhibiting lower cytotoxicity towards normal cells.[4]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Esculin and esculetin have been demonstrated to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is initiated by intracellular stress and converges on the mitochondria. Esculetin has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[5] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.[5][6] In some cancer cell lines, esculetin-induced apoptosis is also associated with the generation of reactive oxygen species (ROS).[6]

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. In certain cancer cell lines, esculetin has been found to trigger the death receptor pathway, leading to the activation of caspase-8 and subsequent executioner caspases.[4]

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. Esculin and esculetin have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G1/S or G2/M phases.[4][6] This arrest prevents cancer cells from entering the DNA synthesis (S) phase or mitosis (M) phase, thereby halting their proliferation. The mechanism of cell cycle arrest involves the modulation of key regulatory proteins. For instance, esculin has been reported to upregulate the expression of p53 and the cyclin-dependent kinase (CDK) inhibitor p21, which are critical for enforcing the G1 checkpoint.[1][6] Concurrently, a decrease in the expression of G1-phase-related cyclins (like cyclin D1) and CDKs (like CDK4 and CDK2) has been observed.[4]

Modulation of Key Signaling Pathways

The anti-carcinogenic effects of esculin and esculetin are mediated through their interaction with several critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Esculetin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in colorectal cancer cells.[7] It has been observed to decrease the phosphorylation of Akt, PI3K, and mTOR.[7] In human glioblastoma cells, esculin has been associated with a decrease in PI3K expression, contributing to its apoptosis-inducing effects.[6]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Esculetin has been demonstrated to inhibit the activation of the Raf/MAPK/ERK signaling pathway.[8]

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a vital role in embryogenesis and tissue homeostasis, and its dysregulation is strongly implicated in the development of several cancers, particularly colorectal cancer. Esculetin has been shown to suppress the activity of the Wnt/β-catenin signaling pathway in human colorectal cancer cells, leading to anti-proliferative effects.[3] This is achieved by reducing the levels of β-catenin and its downstream target genes, such as c-Myc and cyclin D1.[3]

Quantitative Data on Anti-Cancer Activity

The following tables summarize the in vitro and in vivo anti-cancer activities of esculin and esculetin across various cancer types.

Table 1: In Vitro Cytotoxicity of Esculin and Esculetin in Cancer Cell Lines

| Compound | Cancer Type | Cell Line | IC50 Value | Treatment Duration (hours) | Reference |

| Esculin | Triple-Negative Breast Cancer | MDA-MB-231 | 28-900 µmol/L (dose-dependent decrease in viability) | 24, 48, 72 | [2][9] |

| Esculin | Renal Cell Carcinoma | 786-O | 339.9 µM | 24 | [10] |

| Esculin | Renal Cell Carcinoma | A498 | 158.0 µM | 24 | [10] |

| Esculetin | Laryngeal Cancer | Hep-2 | 1.958 µM | 72 | [4] |

| Esculetin | Colorectal Cancer | HT-29 | 55 µM | 48 | [4] |

| Esculetin | Colorectal Cancer | HCT116 | 100 µM | 24 | [4] |

| Esculetin | Breast Cancer (Ternary Hybrid A11) | MDA-MB-231 | 8.000 nM | 48 | [4] |

| Esculetin | Pancreatic Cancer | PANC-1 | 100 µM | Not Specified | [11] |

| Esculetin | Cervical Cancer | HeLa | 37.8 µM | Not Specified | [11] |

| Esculetin | Endometrial Cancer | HEC-1B, Ishikawa | 95-142.5 µM | Not Specified | [11] |

| Esculetin | Hepatocellular Carcinoma | SMMC-7721 | 2.24 mM | Not Specified | [5] |

| Esculetin | Salivary Gland Tumor | A253 | 78.5±5.3 µM | 48 | [12] |

Table 2: In Vivo Anti-Tumor Activity of Esculetin

| Cancer Type | Animal Model | Treatment | Tumor Inhibition | Reference |

| Colorectal Cancer | HCT-116 subcutaneous tumor-bearing model | 20 mg/kg and 100 mg/kg | 44% and 64% reduction in tumor size, respectively | [6] |

| Laryngeal Cancer | Hep-2 xenograft model | Not Specified | 80% tumor inhibition | [4] |

| Lung Cancer | Lewis Lung Carcinoma xenograft model | 80 µM Esc treatment | Reduction in tumor size and weight | [4] |

| Hepatocellular Carcinoma | Hepa1-6 implanted C57BL/6J mice | 200, 400, or 700 mg·kg⁻¹·day⁻¹ for 15 days | 20.33%, 40.37%, and 55.42% decrease in tumor weight, respectively | [5] |

| Salivary Gland Tumor | A253 xenograft model | 100 mg/kg/day for 18 days | Significant decrease in tumor cell proliferation | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-carcinogenic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO or other suitable solvent)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve esculin).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of esculin that inhibits 50% of cell growth).

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

-

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

-

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

Ice-cold 70% ethanol

-

PBS

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired duration.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate for 30 minutes at 37°C.

-

Add 500 µL of PI staining solution and incubate for 15 minutes in the dark.

-

Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

-

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Akt, Akt, β-catenin, cleaved caspase-3, PARP, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Protocol:

-

Treat cells with this compound, then lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line

-

Matrigel (optional)

-

This compound for injection or oral gavage

-

Calipers for tumor measurement

-

-

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group at a predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage). The control group receives the vehicle.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Calculate the tumor growth inhibition percentage.

-

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Overview of signaling pathways modulated by Esculin/Esculetin.

Caption: General experimental workflow for evaluating Esculin's anti-cancer effects.

Conclusion and Future Directions

This compound and its aglycone, esculetin, have demonstrated significant potential as anti-carcinogenic agents. Their ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways provides a strong rationale for their further development as cancer therapeutics. While much of the mechanistic work has been performed with esculetin, the findings are highly relevant to the therapeutic potential of esculin, its parent glycoside.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Further studies are needed to improve the oral bioavailability of esculin, perhaps through novel drug delivery systems or co-administration with bioavailability enhancers.

-

In Vivo Efficacy: More extensive in vivo studies across a wider range of cancer models are required to confirm the anti-tumor efficacy and safety of this compound.

-

Combination Therapies: Investigating the synergistic effects of esculin with existing chemotherapeutic agents could lead to more effective and less toxic treatment regimens.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for cancer patients.

References

- 1. The pharmacological and pharmacokinetic properties of esculin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological activities of esculin and esculetin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Esculetin: A review of its pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of esculetin in various cancer types (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Esculetin, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [Esculin inhibits proliferation of triple negative breast cancer cells by down-regulating FBI-1] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Revealing the Mechanism of Esculin in Treating Renal Cell Carcinoma Based on Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. spandidos-publications.com [spandidos-publications.com]

The Role of Esculinase in Esculin Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic hydrolysis of esculin by esculinase, a β-glucosidase. It covers the biochemical principles, experimental protocols for characterization, and the metabolic context of this reaction, with a focus on its significance in microbiology and potential applications.

Introduction to Esculin and Esculinase

Esculin, a coumarin glucoside naturally found in the bark of the horse chestnut tree (Aesculus hippocastanum), is a key substrate in diagnostic microbiology.[1][2][3] Its hydrolysis is catalyzed by the enzyme esculinase, which is a β-glucosidase (EC 3.2.1.21).[3][4] This enzymatic reaction is a cornerstone for the identification and differentiation of various bacterial species, most notably for distinguishing Enterococcus species and Group D Streptococci from other streptococci.[5][6][7]

The fundamental reaction involves the cleavage of the β-glycosidic bond in esculin, yielding D-glucose and a coumarin derivative, esculetin (6,7-dihydroxycoumarin).[2][3] The glucose is subsequently utilized by the microorganism as a carbon and energy source, entering into central metabolic pathways such as glycolysis.[3][8]

The Enzymatic Reaction: Mechanism of Hydrolysis

Esculinase, as a member of the glycoside hydrolase family 1 (GH1), typically employs a retaining mechanism for catalysis. This involves a two-step, double-displacement reaction mechanism.[9] The active site of these enzymes characteristically contains two critical glutamate residues that function as a nucleophile and a general acid/base catalyst.[9]

The proposed catalytic mechanism is as follows:

-

Glycosylation: The nucleophilic glutamate residue in the enzyme's active site attacks the anomeric carbon of the glucose moiety of esculin. Simultaneously, the acid/base glutamate residue protonates the glycosidic oxygen, facilitating the departure of the aglycone, esculetin. This results in the formation of a covalent glycosyl-enzyme intermediate.

-

Deglycosylation: A water molecule enters the active site and is activated by the now basic glutamate residue. The activated water molecule then hydrolyzes the glycosyl-enzyme intermediate, releasing glucose and regenerating the free enzyme.

Quantitative Analysis of Esculinase Activity

The enzymatic activity of esculinase can be quantified by measuring the rate of product formation. While specific kinetic data for the hydrolysis of esculin is not extensively reported, studies on β-glucosidases from various bacterial sources using the chromogenic substrate analog p-nitrophenyl-β-D-glucopyranoside (pNPG) provide valuable insights into the enzyme's kinetics. The hydrolysis of pNPG releases p-nitrophenol, which is yellow at alkaline pH and can be quantified spectrophotometrically.[10][11]

Table 1: Kinetic Parameters of Bacterial β-Glucosidases

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Lactobacillus brevis | pNPG | 0.22 | - | 5.5 | 45 | [12] |

| Lactobacillus brevis | pNPX* | 1.14 | - | 5.5 | 40 | [12] |

| Listeria monocytogenes (recombinant BglA) | ONPG** | 0.971 | - | - | - | [13] |

| Melanocarpus sp. MTCC 3922 | pNPG | 3.3 | 43.68 µmol/min/mg | 6.0 | 60 | [14] |

| Paenibacillus polymyxa (recombinant) | pNPG | - | 4.1 | 6.0 | 55 | [15] |

| Lactobacillus plantarum FSO1 | - | - | - | 5.0 | 45 | [16] |

| Candida pelliculosa L18 | - | - | - | 5.0 | 35 | [16] |

*pNPX: p-nitrophenyl-β-D-xylopyranoside **ONPG: o-nitrophenyl-β-D-galactopyranoside Note: Specific activity is often reported instead of Vmax.

Table 2: Influence of Environmental Factors on β-Glucosidase Activity

| Factor | General Effect | Notes |

| pH | Most bacterial β-glucosidases exhibit optimal activity in a slightly acidic to neutral pH range (pH 5.0-7.0).[12][14][15][16] Extreme pH values lead to a sharp decrease in activity and can cause irreversible denaturation.[17][18] | The optimal pH can vary depending on the microbial source of the enzyme. |

| Temperature | Enzyme activity generally increases with temperature up to an optimum, after which thermal denaturation causes a rapid loss of activity.[17] Thermophilic fungi can have optimal temperatures around 60°C or higher.[14] | The optimal temperature for β-glucosidases from mesophilic bacteria is typically in the range of 35-50°C.[12][16] |

| Inhibitors | β-glucosidase activity can be inhibited by various compounds. Glucono-δ-lactone is a potent competitive inhibitor.[12] The product of the reaction, glucose, can also act as an inhibitor.[12] Certain metal ions may also inhibit or, in some cases, enhance enzyme activity.[14] | Inhibition studies are crucial for understanding the enzyme's active site and for potential drug development applications. |

Experimental Protocols

Assay for Esculinase (β-Glucosidase) Activity

This protocol describes a common method for determining β-glucosidase activity using the artificial substrate pNPG.

Materials:

-

Purified or crude enzyme extract

-

p-nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 10 mM in buffer)

-

Buffer solution (e.g., 50 mM citrate-phosphate buffer, pH 6.0)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 250 mM) for stopping the reaction

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the buffer and pNPG solution.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 40°C).

-

Initiate the reaction by adding a known amount of the enzyme solution.

-

Incubate the reaction for a specific time period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the sodium carbonate solution. This also raises the pH, leading to the development of the yellow color of the p-nitrophenolate ion.

-

Measure the absorbance of the solution at 405-420 nm using a spectrophotometer.

-

A standard curve of p-nitrophenol should be prepared to convert absorbance values into the amount of product formed.

-

One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.[11]

Purification of Bacterial β-Glucosidase

The following is a generalized protocol for the purification of an intracellular β-glucosidase from a bacterial source.

Materials:

-

Bacterial cell paste

-

Lysis buffer (e.g., phosphate buffer with lysozyme and protease inhibitors)

-

Ammonium sulfate

-

Chromatography system

-

Chromatography columns (e.g., hydrophobic interaction, ion exchange, size exclusion)

-

SDS-PAGE equipment

Procedure:

-

Cell Lysis: Resuspend the bacterial cell paste in lysis buffer and disrupt the cells using methods such as sonication or French press.

-

Clarification: Centrifuge the cell lysate at high speed to remove cell debris, yielding a crude cell-free extract.

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the crude extract to a specific saturation (e.g., 30-70%). Collect the precipitated protein by centrifugation. This step helps to concentrate the protein and remove some impurities.[12]

-

Dialysis: Resuspend the protein pellet in a minimal amount of buffer and dialyze against the same buffer to remove the ammonium sulfate.

-

Hydrophobic Interaction Chromatography (HIC): Load the dialyzed sample onto a HIC column (e.g., Macro-Prep methyl HIC). Elute the bound proteins with a decreasing salt gradient. Collect fractions and assay for β-glucosidase activity.[12]

-

Ion Exchange Chromatography (IEX): Pool the active fractions from HIC, dialyze against the appropriate buffer for IEX, and load onto an ion exchange column (e.g., DEAE-Sepharose). Elute with an increasing salt gradient. Collect and assay fractions.[14]

-

Size Exclusion Chromatography (SEC): As a final polishing step, concentrate the active fractions from IEX and apply to a size exclusion column to separate proteins based on their molecular weight.

-

Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and determine the subunit molecular weight.

Metabolic Pathway and Regulation

Esculin Catabolism

The hydrolysis of esculin provides the bacterium with two primary molecules: glucose and esculetin. The glucose moiety is readily phosphorylated and enters the glycolytic pathway to be metabolized for energy and biosynthetic precursors.[3][8] The metabolic fate of the esculetin portion is less well-documented in bacteria but may be further degraded or detoxified.

Regulation of Esculinase Gene Expression

The expression of genes encoding β-glucosidases is often tightly regulated in bacteria to ensure that the enzyme is produced only when its substrate is available.

-

Induction: The presence of β-glucosides, such as cellobiose or esculin, can induce the expression of the corresponding β-glucosidase genes.

-

Catabolite Repression: In the presence of a preferred carbon source like glucose, the expression of genes for the utilization of secondary carbon sources, including esculin, is often repressed. This process, known as carbon catabolite repression (CCR), is a common regulatory mechanism in bacteria. In Enterococcus faecalis, the catabolite control protein A (CcpA) is a key transcriptional regulator involved in CCR.[19]

-

Antitermination Systems: In some bacteria, such as Listeria monocytogenes, the expression of β-glucosidase genes is regulated by an antitermination mechanism. The bglA gene in L. monocytogenes is preceded by a conserved RNA motif known as a ribonucleic antiterminator (RAT).[13][20] In the presence of the specific β-glucoside, a regulatory protein binds to the nascent mRNA, preventing the formation of a terminator hairpin and allowing transcription to proceed.

Conclusion

Esculinase plays a critical role in the hydrolysis of esculin, a process of significant diagnostic importance in microbiology. The underlying enzyme, a β-glucosidase, has been the subject of biochemical characterization, revealing key aspects of its kinetics, optimal reaction conditions, and catalytic mechanism. A deeper understanding of the purification, characterization, and regulation of esculinase not only enhances its utility as a diagnostic marker but also opens avenues for its application in biotechnology and as a potential target for novel antimicrobial strategies. Further research is warranted to elucidate the specific kinetic parameters of esculinases with their natural substrate, esculin, and to fully map the metabolic fate of the esculetin byproduct in various microorganisms.

References

- 1. Purification and properties of a stable beta-glucosidase from an extremely thermophilic anaerobic bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. crcooper01.people.ysu.edu [crcooper01.people.ysu.edu]

- 4. β-Glucosidase - Wikipedia [en.wikipedia.org]

- 5. Bile-Esculin test for Enterococcus species • Microbe Online [microbeonline.com]

- 6. Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bile-Esculin Test for Presumptive Identification of Enterococci and Streptococci: Effects of Bile Concentration, Inoculation Technique, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Physiology and Metabolism of Enterococci - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Probing the active site chemistry of β-glucosidases along the hydrolysis reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]

- 12. Isolation and basic characterization of a β-glucosidase from a strain of Lactobacillus brevis isolated from a malolactic starter culture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jacad.eth.link [jacad.eth.link]

- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Characterization of β-glucosidase of Lactobacillus plantarum FSO1 and Candida pelliculosa L18 isolated from traditional fermented green olive - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of β-glucosidase activity of a Lactiplantibacillus plantarum 6-phospho-β-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 20. [PDF] Identification of a Beta-Glucosidase in Listeria Monocytogenes EGD and Characterization of its Gene Product | Semantic Scholar [semanticscholar.org]

Esculin Sesquihydrate: A Technical Guide to Studying Phloem Transport in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of phloem transport is critical to understanding nutrient allocation, long-distance signaling, and overall plant health. Historically, research in this area has been hampered by the delicate nature of the phloem and the limitations of available tracers. The advent of fluorescent probes has revolutionized our ability to visualize and quantify transport dynamics in real-time. Among these, esculin sesquihydrate, a naturally occurring coumarin glucoside, has emerged as a powerful tool. Its fluorescence and, most importantly, its specific uptake and transport via sucrose transporters make it an excellent surrogate for sucrose, the primary sugar transported in the phloem of most plants.[1][2][3] This technical guide provides an in-depth overview of the use of this compound for studying phloem transport, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Properties of this compound

This compound is a stable, water-soluble compound that fluoresces under ultraviolet (UV) light.[4] Its key advantage lies in its structural similarity to sucrose, which allows it to be recognized and transported by specific sucrose transporters, such as AtSUC2 in the model plant Arabidopsis thaliana.[1][2][5] This specificity ensures that the observed transport is an accurate representation of the physiological phloem loading and transport processes.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆O₉·1.5H₂O | [6] |

| Molecular Weight | 367.31 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Soluble in water | [4] |

| Fluorescence | Exhibits fluorescence under UV light | [4] |

| Absorbance/Emission Maxima | 367/454 nm | [5] |

Mechanism of Esculin Transport

Esculin's utility as a phloem tracer is fundamentally linked to the apoplasmic phloem loading mechanism present in many plant species. In this process, sucrose is actively loaded from the apoplast (the space outside the cell membrane) into the companion cell-sieve element complex by sucrose-H+ symporters.

The following diagram illustrates the signaling pathway of esculin uptake and transport into the phloem:

Caption: Mechanism of esculin uptake via the AtSUC2 sucrose transporter.

Studies have shown that in atsuc2 knockout Arabidopsis seedlings, esculin does not enter the phloem, confirming the specificity of this transport pathway.[1] Once inside the companion cell, esculin, like sucrose, moves into the sieve elements through plasmodesmata and is translocated along with the bulk flow of photoassimilates to sink tissues such as roots and developing leaves.[7]

Quantitative Data on Esculin Transport

The fluorescence of esculin allows for the quantification of various phloem transport parameters. The data presented below is compiled from studies on Arabidopsis thaliana seedlings.

| Parameter | Value/Observation | Conditions | Reference |

| Phloem Transport Velocity (PTV) | Variable, influenced by environmental cues | Measured in Arabidopsis seedlings | [2][8] |

| PTV mirrors changes in AtSUC2 expression | Under acute changes in light levels | [1][2] | |

| Fluctuations in cotyledon sucrose levels rapidly influence PTV | Supports the pressure-flow model | [1][2] | |

| Translocation Efficiency | Similar to sucrose | Comparative studies | [2] |

| Fluorescence Decay | Decays to background levels ~2 hours after phloem unloading | Suitable for pulse-chase studies | [5] |

| Phloem Loading | Reduced esculin fluorescence in source leaves over 1-2 hours indicates active export | Dicot plants with active apoplasmic loading | [9] |

| Auxin induces phloem loading, while cytokinin reduces it | Phytohormone treatment in Arabidopsis | [9][10] |

Experimental Protocols

The following protocols provide a framework for using this compound to study phloem transport.

Protocol 1: Measurement of Phloem Transport Velocity (PTV) in Arabidopsis Seedlings

This method is adapted from studies that utilize live imaging of esculin fluorescence in the roots of young seedlings.[11]

Materials:

-

Arabidopsis thaliana seedlings (e.g., 7 days old) grown on agar plates

-

This compound stock solution (e.g., 10 mM in water)

-

Microscope with fluorescence imaging capabilities (e.g., confocal laser scanning microscope)

-

Observation chamber for live imaging

Procedure:

-

Prepare a working solution of esculin (e.g., 1 mM) from the stock solution.

-

Carefully apply a small droplet of the esculin working solution to a source tissue, such as a cotyledon of an Arabidopsis seedling.

-

Mount the seedling in the observation chamber, ensuring the root is positioned for imaging.

-

Use the fluorescence microscope to visualize the arrival of the esculin front in the root phloem.

-

Record the time it takes for the fluorescence to travel a known distance along the root.

-

Calculate the PTV by dividing the distance by the time.

Protocol 2: Protoplast-Esculin Assay for Sucrose Transporter Activity

This assay can be used to test the ability of specific transporter proteins to take up esculin.[12][13][14]

Materials:

-

Plant tissue for protoplast isolation (e.g., Arabidopsis mesophyll)

-

Enzymes for cell wall digestion

-

Plasmids for expressing the transporter protein of interest (e.g., fused with a fluorescent protein like GFP)

-

Protoplast transformation reagents (e.g., PEG)

-

Esculin solution

-

Confocal microscope

Procedure:

-

Isolate protoplasts from the plant tissue.

-

Transform the protoplasts with the plasmid expressing the transporter protein.

-

Incubate the transformed protoplasts to allow for protein expression.

-

Add esculin to the protoplast suspension.

-

After a defined incubation period, wash the protoplasts to remove external esculin.

-

Use a confocal microscope to observe and quantify the intracellular esculin fluorescence in the transformed protoplasts. An accumulation of fluorescence indicates that the expressed protein transports esculin.[12]

The following diagram outlines the general experimental workflow for a phloem transport study using esculin:

Caption: General experimental workflow for studying phloem transport with esculin.

Advantages and Limitations

Advantages:

-

High Specificity: Esculin is specifically loaded into the phloem by sucrose transporters, providing a physiologically relevant measure of transport.[1][2]

-

Real-time, In Vivo Imaging: Its fluorescence allows for non-invasive, real-time visualization of phloem dynamics in living plants.[3][11]

-

High-Throughput Potential: The relative ease of application and detection makes it suitable for high-throughput screening and the analysis of multiple experimental conditions.[2]

-

Sucrose Surrogate: It serves as a reliable proxy for sucrose, the main component of phloem sap in many species.[1][2]

Limitations:

-

Species Specificity: The efficiency of esculin transport may vary between plant species depending on the specificity of their sucrose transporters.

-

Fluorescence Quenching: As with any fluorescent probe, photobleaching and pH sensitivity can be potential issues that need to be controlled for during imaging.

-

Metabolism: The fluorescence of esculin decays over time, which is advantageous for pulse-chase experiments but may limit long-term tracking studies.[5]

Conclusion

This compound is a versatile and powerful tool for the investigation of phloem transport in plants. Its specific uptake by sucrose transporters and its fluorescent properties enable researchers to conduct detailed, quantitative, and real-time studies of phloem loading and translocation. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to incorporate this valuable tracer into their studies of plant physiology and nutrient allocation. The continued use of esculin and other fluorescent probes will undoubtedly lead to a deeper understanding of the intricate workings of the plant vascular system.

References

- 1. plantae.org [plantae.org]

- 2. The Coumarin Glucoside, Esculin, Reveals Rapid Changes in Phloem-Transport Velocity in Response to Environmental Cues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 66778-17-4: this compound | CymitQuimica [cymitquimica.com]

- 5. Multispectral Phloem-Mobile Probes: Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]